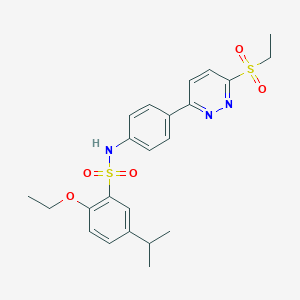
4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, including compounds related to 4-((3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)morpholine, has been explored for their antimicrobial activity. These compounds exhibit significant antibacterial activity against a range of aerobic and anaerobic bacteria, highlighting their potential as novel antibacterial agents (Bogdanowicz et al., 2013).
Additionally, the interaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine and pyrrolidine derivatives, has been studied to form hetarenium salts. These reactions demonstrate the compound's utility in synthesizing complex heterocyclic compounds with potential applications in medicinal chemistry (Schmidt et al., 2007).
Potential Therapeutic Applications
Research into the synthesis and antibacterial evaluation of thiazolo[4,5-d]pyrimidines has shown the potential of related compounds in developing new antibacterial agents. These studies indicate the broader applicability of such compounds in pharmaceutical research, emphasizing their role in addressing antimicrobial resistance (Rahimizadeh et al., 2011).
Moreover, the cross-coupling of 3-bromopyridine with sulfonamides, catalyzed by copper compounds, has been explored for synthesizing N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides. This process underscores the chemical compound's role in creating sulfonamide-based therapeutics, which are crucial in various pharmaceutical applications (Han, 2010).
properties
IUPAC Name |
4-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O4S/c14-12-2-1-4-15-13(12)21-11-3-5-17(10-11)22(18,19)16-6-8-20-9-7-16/h1-2,4,11H,3,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNGFLBREFWIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

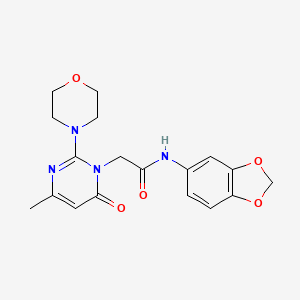
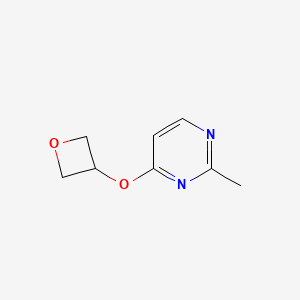
![N-(2,4-difluorophenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2566264.png)

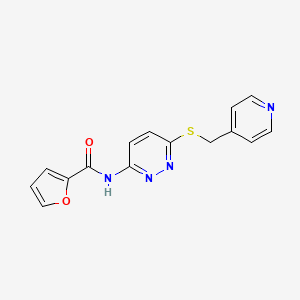

![2,6-Difluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2566269.png)
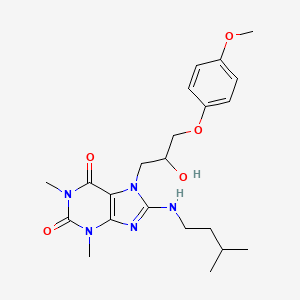

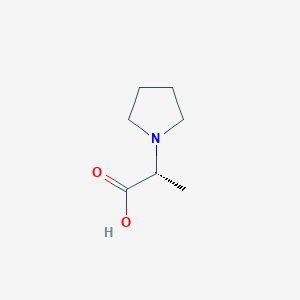
![{2-[(2,4-Dichlorophenyl)sulfanyl]-3-pyridinyl}methanol](/img/structure/B2566276.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]propan-1-one](/img/structure/B2566278.png)

